molecular formula C11H13N3 B2502239 3-(Pyridin-2-yl)piperidine-3-carbonitrile CAS No. 1909318-92-8

3-(Pyridin-2-yl)piperidine-3-carbonitrile

Cat. No. B2502239
CAS RN: 1909318-92-8
M. Wt: 187.246
InChI Key: JIYSNAASQINWNJ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)piperidine-3-carbonitrile, also known as 2-Pyridylpiperidine-3-carbonitrile, is a chemical compound that belongs to the class of piperidine derivatives. This compound has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

1. Structural Analysis and Potential Inhibitor Synthesis

Research has been conducted on derivatives of pyridine for their structural characteristics and potential as inhibitors. For instance, studies on compounds such as 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile have provided insights into their crystal structure, molecular interactions, and potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

2. Synthesis Methods and Characterization

Innovative synthesis methods have been developed for compounds like 3-(Pyridin-2-yl)piperidine-3-carbonitrile and its derivatives. These methods involve ring contraction of 2H-pyran-2-ones and other techniques to synthesize functionalized compounds (Sil et al., 2004).

3. Application in Antimicrobial and Antiviral Research

Some pyridine derivatives have been explored for their antimicrobial and antiviral properties. Studies on compounds like 2-amino-4-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile have shown potential in inhibiting microbial growth (Bogdanowicz et al., 2013). Additionally, derivatives like azafluorene have been investigated for inhibiting SARS CoV-2 RdRp (Venkateshan et al., 2020).

4. Material Synthesis and Chemical Reactions

Pyridine derivatives have been used in the synthesis of various materials and in chemical reactions. For instance, the synthesis of functionalized 4H-pyranopyridines has been achieved through reactions involving pyridine (Balalaie et al., 2013).

Mechanism of Action

properties

IUPAC Name

3-pyridin-2-ylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYSNAASQINWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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